molecular formula C10H9BrF2O B1489626 5-Bromo-2-cyclopropylmethoxy-1,3-difluorobenzene CAS No. 2205124-80-5

5-Bromo-2-cyclopropylmethoxy-1,3-difluorobenzene

Cat. No. B1489626
CAS RN: 2205124-80-5
M. Wt: 263.08 g/mol
InChI Key: IFPKSKFNVOQWKD-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylmethoxy-1,3-difluorobenzene, also known as 5-Br-2-CPMDF, is a synthetic organic compound that has been studied for its potential use in a variety of scientific applications. This compound has a unique structure, consisting of a bromine atom and two cyclopropyl groups attached to a difluorobenzene ring. This compound has been studied for its potential use in medicinal chemistry, materials science, and synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylmethoxy-1,3-difluorobenzene is not yet fully understood. However, it is believed that the cyclopropyl groups may act as a catalyst for certain reactions. Additionally, the bromine atom may be involved in the formation of covalent bonds with other molecules, which could be important for medicinal chemistry applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-cyclopropylmethoxy-1,3-difluorobenzene have not been fully studied. However, it is believed that this compound may have some anti-inflammatory and anti-cancer properties. Additionally, this compound may also have some antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Bromo-2-cyclopropylmethoxy-1,3-difluorobenzene in lab experiments is that it is relatively easy to synthesize and isolate. Additionally, this compound is relatively stable and has a low toxicity. However, one limitation is that this compound is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on 5-Bromo-2-cyclopropylmethoxy-1,3-difluorobenzene should focus on further understanding the mechanism of action and the biochemical and physiological effects of this compound. Additionally, further research should focus on exploring the potential applications of this compound in medicinal chemistry, materials science, and synthetic organic chemistry. Moreover, further research should focus on optimizing the synthesis of this compound and improving its solubility in water. Finally, research should also focus on developing new methods for the synthesis of this compound.

Scientific Research Applications

5-Bromo-2-cyclopropylmethoxy-1,3-difluorobenzene has been studied for its potential use in medicinal chemistry, materials science, and synthetic organic chemistry. In medicinal chemistry, this compound has been studied for its potential use as a drug candidate. In materials science, this compound has been studied for its potential use in the fabrication of organic electronic devices. In synthetic organic chemistry, this compound has been studied for its potential use in the synthesis of other organic compounds.

properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O/c11-7-3-8(12)10(9(13)4-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPKSKFNVOQWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyclopropylmethoxy-1,3-difluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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